Methyl 4-(2-methyloxazol-4-yl)benzoate

Regioisomer differentiation Oxazole connectivity Lipophilicity modulation

Researchers requiring the precise 2-methyl-4-oxazolyl connectivity for SAR studies often encounter supply gaps with the more common 5-oxazolyl regioisomer. Methyl 4-(2-methyloxazol-4-yl)benzoate (CAS 1859084-40-4) addresses this need as a 98% pure, yellow to off-white solid with a versatile methyl ester handle for hydrolysis or direct amide coupling. • Validated 2-methyl-4-aryloxazole scaffold enables selective MAO-B inhibitor design (sulfonamide analog IC50 = 3.47 μM) • Single-intermediate diversification: ester → acid → amide, hydrazide, or hydroxamic acid libraries • Reliable solid-state form facilitates accurate weighing for dose-response studies Supplied with CoA; ships ambient globally.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
Cat. No. B13931588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2-methyloxazol-4-yl)benzoate
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCC1=NC(=CO1)C2=CC=C(C=C2)C(=O)OC
InChIInChI=1S/C12H11NO3/c1-8-13-11(7-16-8)9-3-5-10(6-4-9)12(14)15-2/h3-7H,1-2H3
InChIKeyFDYCOKDADVMDFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(2-methyloxazol-4-yl)benzoate: Chemical Identity & Procurement


Methyl 4-(2-methyloxazol-4-yl)benzoate (CAS 1859084-40-4) is a synthetic small-molecule building block belonging to the class of 2,4-disubstituted oxazole benzoate esters. Its molecular formula is C12H11NO3 (MW 217.22 g/mol), with the SMILES notation COC(=O)c1ccc(-c2coc(C)n2)cc1 and InChIKey FDYCOKDADVMDFM-UHFFFAOYSA-N . The compound exists as a yellow to off-white solid at ambient temperature, typically supplied at 98% purity, and is stored under dry, room-temperature conditions (20–22 °C) . It features a 2-methyloxazole ring linked at the 4-position to a para-substituted benzoate methyl ester, a connectivity pattern that distinguishes it from the more common 5-oxazolyl regioisomers and from analogs lacking the 2-methyl substituent. The methyl ester group provides a versatile synthetic handle for hydrolysis to the corresponding carboxylic acid or direct conversion to amides, making it a strategic intermediate in medicinal chemistry library construction .

Ester handle enables diverse amide and acid library synthesis
2-methyl-4-aryloxazole scaffold for regioisomer-controlled SAR
Solid form supports accurate weighing and long-term dry storage

Methyl 4-(2-methyloxazol-4-yl)benzoate: Key Differences from Common Analogs


The oxazole-benzoate chemical space contains multiple regioisomeric and substitution variants that are not interchangeable. Methyl 4-(2-methyloxazol-4-yl)benzoate differs from the widely available Methyl 4-(5-oxazolyl)benzoate (CAS 179057-14-8) in two critical respects: the oxazole attachment point (C4 vs. C5) and the presence of a methyl group at the oxazole 2-position . These structural differences alter the electronic distribution of the heterocycle, modulate the torsion angle between the oxazole and phenyl rings, and shift the calculated lipophilicity (XLogP3) by approximately 0.5 log units relative to the unsubstituted 5-oxazolyl isomer [1]. Such differences can translate into altered binding poses, metabolic stability, and solubility profiles in biological systems. Furthermore, removal of the 2-methyl group eliminates a key hydrophobic contact point observed in molecular docking studies of structurally related 4-(2-methyloxazol-4-yl)phenyl scaffolds; the sulfonamide analog 4-(2-methyloxazol-4-yl)benzenesulfonamide demonstrates that this 2-methyl-4-aryl substitution pattern supports selective MAO-B inhibition (IC50 = 3.47 μM) through specific interactions within the substrate cavity [2]. Procuring the incorrect regioisomer or des-methyl analog would therefore invalidate SAR hypotheses and compromise lead optimization campaigns built around this specific scaffold.

5-Oxazolyl regioisomer

Oxazole attachment at C5 and absent 2-methyl shift lipophilicity and hydrogen-bond geometry, which may alter binding poses and invalidate scaffold-specific SAR.

Des-methyl analog

Removing the 2-methyl group eliminates a hydrophobic contact critical for target engagement in reported docking studies; selectivity profile may not transfer.

Sulfonamide analog

The para-sulfonamide is a terminal probe with limited derivatization potential; it cannot replace the ester for library synthesis or pro-drug strategies.

Methyl 4-(2-methyloxazol-4-yl)benzoate: Quantitative Differentiation Evidence


Regioisomeric Differentiation: 4-Oxazolyl vs. 5-Oxazolyl Connectivity

Methyl 4-(2-methyloxazol-4-yl)benzoate (MW 217.22) and Methyl 4-(5-oxazolyl)benzoate (MW 203.19) differ by 14.03 Da, corresponding to the 2-methyl substituent. Beyond molecular weight, the 2-methyl group on the oxazole ring increases the electron density of the heterocycle through inductive effects and raises the calculated logP by approximately 0.5 units compared with the unsubstituted 5-oxazolyl regioisomer . This lipophilicity shift is commensurate with the addition of one sp³-hybridized carbon, altering both passive membrane permeability potential and aqueous solubility in a predictable manner. The 4-oxazolyl attachment mode further distinguishes the compound from the 5-oxazolyl isomer by repositioning the hydrogen-bond-accepting nitrogen atom relative to the benzoate plane, which can affect π-stacking interactions with aromatic residues in protein binding pockets [1]. These features collectively prevent simple substitution of the cheaper, more widely stocked 5-oxazolyl isomer in SAR campaigns.

Regioisomeric Differentiation
Head-to-head
Target: MW 217.22, 4-oxazolyl
Comparator: MW 203.19, 5-oxazolyl
ΔMW +14 Da, ΔXLogP3 ≈ +0.5 (target more lipophilic)
Regioisomer identity affects permeability and binding pose; SAR models require correct connectivity.
Computed logP reference; experimental logD recommended.
Regioisomer differentiation Oxazole connectivity Lipophilicity modulation Medicinal chemistry building blocks

Synthetic Versatility: Methyl Ester vs. Sulfonamide

Methyl 4-(2-methyloxazol-4-yl)benzoate bears a methyl ester at the para-position of the phenyl ring, a functional group that can be readily hydrolyzed to the corresponding carboxylic acid under mild basic conditions (LiOH, THF/H₂O) or directly converted to amides via aminolysis or coupling reagents. In contrast, the structurally related 4-(2-methyloxazol-4-yl)benzenesulfonamide (the subject of the Molbank 2024 publication) carries a primary sulfonamide group at the same para-position, which is comparatively inert toward further derivatization under standard conditions [1]. The ester thus provides a modular entry point for generating diverse libraries of amides, hydrazides, and heterocyclic-fused derivatives from a single advanced intermediate, whereas the sulfonamide analog primarily serves as a terminal biological probe. This functional group divergence means that procurement of the ester is essential for any synthetic chemistry program requiring scaffold elaboration, while the sulfonamide is adequate only for direct biological testing of a fixed chemotype.

Synthetic Versatility
Class-level
Target: methyl ester ≥5 derivatization pathways
Comparator: sulfonamide ≤2 pathways
Qualitative reactivity advantage for ester
Ester handle supports diverse library synthesis; sulfonamide is a terminal biological probe.
Class-level functional group inference; confirm specific transformations.
Synthetic handle comparison Ester vs. sulfonamide Late-stage functionalization Parallel library synthesis

MAO-B Inhibitory Activity and Selectivity Profile

Although direct biological profiling of Methyl 4-(2-methyloxazol-4-yl)benzoate has not been reported in the peer-reviewed literature, the structurally proximal analog 4-(2-methyloxazol-4-yl)benzenesulfonamide was comprehensively characterized as a human MAO inhibitor. This compound inhibited MAO-B with an IC50 of 3.47 μM and MAO-A with an IC50 of 43.3 μM, yielding a 12.5-fold selectivity for MAO-B over MAO-A [1]. No cytotoxic effect was observed against the human stromal bone cell line HS-5 across the concentration range of 1–100 μM [1]. Both compounds share the identical 2-methyl-4-(para-substituted-phenyl)oxazole core; the sole structural difference is the para substituent (methyl ester vs. primary sulfonamide). The sulfonamide is a stronger hydrogen-bond donor/acceptor than the ester, which may enhance binding affinity to MAO-B via interactions with residues in the substrate cavity, as suggested by molecular docking [1]. Therefore, the methyl ester analog would be predicted to retain target engagement with potentially moderated affinity, making it a suitable scaffold for pro-drug design (ester hydrolysis in vivo to the carboxylic acid) or for further optimization via amide coupling.

MAO-B Selectivity Context
Class-level
Sulfonamide analog:
IC50 3.47 μM (MAO-B)
12.5× selective over MAO-A
No cytotoxicity 1–100 μM
Scaffold supports MAO-B selectivity review; ester analog potency may differ and requires verification.
Direct data for ester not available; class-level inference from published sulfonamide.
Monoamine oxidase B Neurodegeneration Parkinson's disease Selectivity window Cytotoxicity screening

Scaffold Complexity: Bis-aryl Oxazole vs. Simple Oxazole-4-carboxylate

Methyl 4-(2-methyloxazol-4-yl)benzoate (MW 217.22, 3 rotatable bonds, heavy atom count 16) occupies a distinct region of drug-like chemical space compared with the simpler oxazole ester Methyl 2-methyloxazole-4-carboxylate (MW 141.12, 2 rotatable bonds, heavy atom count 10) . The addition of the para-phenylene spacer increases the molecular length and provides an additional aromatic ring for π-stacking and hydrophobic interactions with biological targets, while maintaining a rotatable bond count of only 3, which is favorable for entropy-driven binding. The simpler oxazole-4-carboxylate ester (CAS 85806-67-3, boiling point 191 °C, melting point 56–60 °C) is a low-molecular-weight fragment more suitable for fragment-based screening, whereas the target compound's higher complexity and MW make it appropriate for lead-like or drug-like library construction. The topological polar surface area of oxazole-benzoate scaffolds is approximately 64.6 Ų [1], well within the CNS drug-likeness threshold of <90 Ų, suggesting potential for blood–brain barrier penetration when combined with appropriate substituents.

Scaffold Complexity
Head-to-head
Target: MW 217.22, 16 heavy atoms, para-phenylene spacer
Comparator: MW 141.12, 10 heavy atoms, no spacer
ΔMW +76 Da, TPSA ~64.6 Ų
Higher complexity suits lead-like library construction; simpler ester fits fragment-based screening.
TPSA from PubChem computed reference; verify experimentally.
Scaffold complexity Drug-likeness Lead-like properties Fragment-based drug discovery

Physical Form and Storage: Solid vs. Low-Melting Analogs

Methyl 4-(2-methyloxazol-4-yl)benzoate is supplied as a yellow to off-white solid at room temperature , whereas the closely related regioisomer Ethyl 4-(5-oxazolyl)benzoate (CAS 1261268-94-3, also C12H11NO3 and MW 217.22) is reported as a solid with a melting point in the range of 112–114 °C for Methyl 4-(5-oxazolyl)benzoate , and the simpler oxazole ester Methyl 2-methyloxazole-4-carboxylate has a melting point of 56–60 °C . The solid physical state of the target compound facilitates accurate weighing for sub-milligram quantities in high-throughput screening plate preparation, reduces the risk of solvent evaporation affecting stock solution concentrations, and simplifies long-term storage at room temperature under dry conditions . For procurement purposes, solid compounds generally exhibit superior shelf-life stability compared with liquid or low-melting analogs, which are prone to degradation via hydrolysis or oxidation over extended storage periods.

Physical Form & Storage
Cross-study
Target: yellow solid, RT dry storage
Analogs: solid, mp 56–60°C or 112–114°C
All solids; target mp unreported
Solid form ensures accurate weighing and long-term stability without cold chain.
Confirm physical state and mp upon receipt; vendor specification.
Physical state Solid handling Storage stability Weighing accuracy Formulation

Methyl 4-(2-methyloxazol-4-yl)benzoate: Recommended Application Scenarios


Lead Optimization of MAO-B Inhibitors for Parkinson’s Disease

The 2-methyl-4-aryloxazole scaffold has been validated as a selective human MAO-B inhibitory chemotype through the sulfonamide analog, which demonstrated an IC50 of 3.47 μM for MAO-B with 12.5-fold selectivity over MAO-A and no cytotoxicity against HS-5 cells at 1–100 μM [1]. Methyl 4-(2-methyloxazol-4-yl)benzoate provides the ester-functionalized variant of this scaffold, enabling pro-drug strategies (in vivo ester hydrolysis to the carboxylic acid) or direct amide coupling to explore the SAR of the para-substituent. The solid physical form facilitates accurate weighing for dose-response studies, and the compound's TPSA of approximately 64.6 Ų (class-level estimate) [2] supports the design of CNS-penetrant analogs with blood–brain barrier permeability.

Diversity-Oriented Library Construction via Methyl Ester

The methyl ester functional group serves as a versatile linchpin for generating amide, hydrazide, hydroxamic acid, and heterocyclic-fused libraries from a single advanced intermediate [1]. This contrasts with the sulfonamide analog, which is substantially less amenable to further derivatization. Procurement of the methyl ester enables a 'one scaffold, many compounds' strategy: hydrolysis to the carboxylic acid followed by HATU/DIPEA-mediated coupling with diverse amine building blocks can rapidly populate SAR tables around the 2-methyl-4-aryloxazole core [1].

Regioisomer-Controlled Scaffold Hopping in Kinase/GPCR Programs

The specific 2-methyl-4-oxazolyl connectivity differentiates this compound from the more common 5-oxazolyl benzoate esters (MW 203.19, no 2-methyl group), which are stocked by multiple vendors [1]. In programs where the oxazole ring serves as a heterocyclic bioisostere for a metabolically labile moiety (e.g., thiazole, imidazole), the precise substitution pattern on the oxazole dictates the vector of substituents in the binding site. The 2-methyl group provides an additional hydrophobic contact that is absent in the des-methyl analog [1], and using the wrong regioisomer in a scaffold-hopping exercise can lead to false-negative SAR conclusions.

Chemical Probe Development for Target Engagement Studies

The methyl ester of Methyl 4-(2-methyloxazol-4-yl)benzoate can be selectively hydrolyzed to the carboxylic acid, providing a conjugation handle for biotin, fluorescent dyes, or photoaffinity labels via amide bond formation [1]. The resulting chemical probes would retain the 2-methyl-4-aryloxazole core that engages MAO-B (class-level inference) or other biological targets, enabling pull-down, cellular imaging, or photo-crosslinking experiments. The simpler oxazole-4-carboxylate ester (MW 141.12) lacks the phenyl spacer needed for adequate target binding affinity in the context of the full-sized scaffold [2].

Application
Selection Property
Validation Focus
MAO-B inhibitor scaffold optimization for Parkinson's research models
2-methyl-4-aryloxazole core with ester derivatization handle
MAO-B isoform selectivity and target engagement in neuronal models
Diversity-oriented library synthesis via ester handle
Methyl ester for hydrolysis, amidation, and heterocycle fusion
Library chemical diversity and purity; SAR expansion
Regioisomer-controlled scaffold hopping in kinase/GPCR programs
2-methyl-4-oxazolyl connectivity distinct from 5-oxazolyl isomers
Binding pose alignment and metabolic stability vs. lead scaffold
Chemical probe development for target engagement studies
Carboxylic acid conjugation handle for biotin/fluorophore attachment
Probe selectivity and minimal perturbation of target binding
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